An In-depth Technical Guide to 2,6-dichloro-4-phenylquinoline: Physicochemical Properties, Synthesis, and Characterization
An In-depth Technical Guide to 2,6-dichloro-4-phenylquinoline: Physicochemical Properties, Synthesis, and Characterization
Abstract: This technical guide provides a comprehensive analysis of 2,6-dichloro-4-phenylquinoline, a key halogenated heterocyclic intermediate in synthetic organic and medicinal chemistry. We delve into its core physicochemical properties, established synthetic and derivatization protocols, and modern spectroscopic characterization techniques. This document is intended for researchers, scientists, and drug development professionals, offering foundational data and field-proven insights to leverage this versatile chemical building block in complex molecular design and discovery pipelines.
Introduction and Strategic Importance
2,6-dichloro-4-phenylquinoline is a substituted quinoline that serves as a pivotal precursor in the synthesis of a wide array of more complex molecules.[1] Its structure is characterized by a phenyl group at the C4 position and reactive chlorine atoms at the C2 and C6 positions of the quinoline core. These chlorine atoms, particularly the one at the C2 position, are susceptible to nucleophilic substitution, providing a versatile handle for introducing diverse functional groups such as amines and thiols.[1] This reactivity profile makes it an exceptionally valuable starting material for constructing libraries of quinoline-based compounds for biological screening and as an intermediate in the synthesis of targeted therapeutic agents, including a reported synthesis pathway for Alprazolam.[1][2]
The strategic placement of chloro-substituents also significantly influences the molecule's electronic properties and lipophilicity, factors that are critical in drug design for modulating target engagement, membrane permeability, and metabolic stability.[1] This guide synthesizes available data to provide a robust physicochemical profile, enabling informed decisions in experimental design and computational modeling.
Core Physicochemical and Structural Properties
A compound's identity and behavior are dictated by its fundamental properties. The key identifiers and computed physicochemical parameters for 2,6-dichloro-4-phenylquinoline are summarized below.
| Property | Value | Source |
| IUPAC Name | 2,6-dichloro-4-phenylquinoline | [3] |
| CAS Number | 10352-30-4 | [1][3] |
| Molecular Formula | C₁₅H₉Cl₂N | [1][3] |
| Molecular Weight | 274.14 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl | [3] |
| InChI Key | FSVNVFMEUXPATP-UHFFFAOYSA-N | [3] |
| XLogP3 (Computed) | 5.4 | [3][4] |
| Topological Polar Surface Area (TPSA) | 12.9 Ų | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
-
Insight: The high computed XLogP value of 5.4 suggests significant lipophilicity and, consequently, poor aqueous solubility.[1][3] While this complies with most of Lipinski's Rule of Five criteria, the high lipophilicity may present challenges in formulation and could potentially lead to rapid metabolism or high protein binding in vivo.[1]
Synthesis and Purification
The most frequently documented and reliable synthesis of 2,6-dichloro-4-phenylquinoline proceeds via the chlorination of a quinolinone precursor.[1] This transformation is a cornerstone for accessing this scaffold.
Primary Synthetic Pathway
The established route involves the reaction of 6-chloro-4-phenylquinolin-2(1H)-one with a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), under reflux conditions.[1][5] This reaction effectively converts the hydroxyl group of the quinolinone's enol tautomer into a chlorine atom at the C2 position.
Caption: Primary synthesis route for 2,6-dichloro-4-phenylquinoline.
Detailed Experimental Protocol: Synthesis
Causality: Phosphorus oxychloride is the reagent of choice due to its efficacy in converting lactams and ketones to their corresponding chlorides. The reaction is performed under reflux to provide the necessary activation energy for this transformation. Anhydrous conditions are crucial to prevent the hydrolysis of POCl₃.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 6-chloro-4-phenylquinolin-2(1H)-one (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. The reaction is typically run neat or with a high-boiling inert solvent.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]
-
Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until pH > 8. The crude product will precipitate. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid is then purified by column chromatography on silica gel to yield pure 2,6-dichloro-4-phenylquinoline.[1]
Chemical Reactivity and Derivatization
The chemical utility of 2,6-dichloro-4-phenylquinoline stems from the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions.
-
C2-Position: The chlorine atom at the C2 position is significantly more reactive. It is activated by the adjacent electron-withdrawing quinoline nitrogen, making it a prime site for substitution by a wide range of nucleophiles.[1]
-
C6-Position: The chlorine at the C6 position, located on the carbocyclic ring, is far less reactive and typically requires more forcing conditions for substitution.[1]
This reactivity difference allows for selective functionalization at the C2 position while leaving the C6 position intact for potential subsequent transformations.
Caption: Differential reactivity in nucleophilic substitution.
Protocol: Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline
A well-documented example of selective C2 substitution is the reaction with hydrazine hydrate.[6][7]
-
Setup: Suspend 2,6-dichloro-4-phenylquinoline (1 equivalent, e.g., 2.7 g) in hydrazine hydrate (approx. 10 equivalents, e.g., 6.8 g) in a round-bottom flask.[6]
-
Reaction: Reflux the stirred mixture under a nitrogen atmosphere for 1 hour.[6]
-
Isolation: Concentrate the reaction mixture in vacuo to remove excess hydrazine hydrate.[6]
-
Purification: Suspend the resulting residue in warm water. Collect the solid product by filtration, wash with water, and dry.[6]
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 6-chloro-2-hydrazino-4-phenylquinoline.[6]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 2,6-dichloro-4-phenylquinoline requires a suite of spectroscopic techniques.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the molecular weight. The compound's monoisotopic mass is 273.0112 Da.[3] In positive ion mode, the primary observed species is the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 274.1.[1] The characteristic isotopic pattern of two chlorine atoms (a 3:2 ratio for [M] and [M+2] peaks) is a key diagnostic feature.
Table: Predicted Collision Cross Section (CCS) Data [4] CCS values provide information about the ion's shape in the gas phase and can aid in identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 274.01848 | 156.5 |
| [M+Na]⁺ | 296.00042 | 168.1 |
| [M]⁻ | 273.01175 | 159.7 |
| [M+HCOO]⁻ | 318.00940 | 169.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 2,6-dichloro-4-phenylquinoline are not widely published, the expected proton (¹H) and carbon (¹³C) NMR signals can be predicted based on its structure and known chemical shifts for similar quinoline derivatives.[8][9]
-
¹H NMR: Protons are expected in the aromatic region (δ 7.2–8.5 ppm). The protons of the 4-phenyl group would appear as a complex multiplet. The protons on the quinoline core (H3, H5, H7, H8) would appear as distinct signals (singlets, doublets, or doublet of doublets) based on their coupling patterns.
-
¹³C NMR: The spectrum would show 15 distinct carbon signals in the aromatic region (approx. δ 120-150 ppm), including several quaternary carbons which would be identifiable using techniques like DEPT-135.[8]
UV-Vis Spectroscopy
The quinoline core is a chromophore that absorbs in the UV region. Many quinoline-based compounds exhibit pronounced absorption between 230–380 nm.[10][11] UV-Vis spectroscopy is a valuable tool for quantitative analysis (e.g., in solubility or dissolution studies) by monitoring absorbance at a specific wavelength (λmax).
Protocol: General Method for Kinetic Solubility Assessment
Causality: Given the predicted low aqueous solubility, a high-throughput kinetic method is often employed in early drug discovery to rank compounds. This method measures the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, which mimics the conditions of many biological assays.
-
Stock Solution: Prepare a concentrated stock solution of 2,6-dichloro-4-phenylquinoline in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C) to allow for precipitation to reach a pseudo-equilibrium.
-
Measurement: Measure the turbidity of the solution at a non-absorbing wavelength (e.g., 680 nm) using a plate reader to detect precipitation. Alternatively, filter the plate to remove precipitate and measure the concentration of the soluble compound in the filtrate via HPLC-UV or LC-MS.
-
Quantification: Compare the measured concentration to a calibration curve to determine the kinetic solubility.
Conclusion
2,6-dichloro-4-phenylquinoline is a highly valuable and versatile intermediate. Its well-defined synthesis and the differential reactivity of its chloro-substituents provide a robust platform for the creation of diverse molecular architectures. The physicochemical data and protocols outlined in this guide—from its high lipophilicity and predicted poor aqueous solubility to its characteristic spectroscopic signatures—offer a critical foundation for chemists and drug discovery professionals. A thorough understanding of these core properties is paramount for its effective application in designing next-generation therapeutics and complex organic materials.
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